molecular formula C12H12F14N4S2 B14158046 [N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate CAS No. 4454-59-5

[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate

Cat. No.: B14158046
CAS No.: 4454-59-5
M. Wt: 542.4 g/mol
InChI Key: LRNYGGCMTKDLGK-UHFFFAOYSA-N
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Description

[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate is a complex organofluorine compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. The compound’s structure includes dimethylamino groups and heptafluoropropyl and heptafluorobutanimidothioate moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate typically involves multiple steps. One common method includes the reaction of heptafluoropropyl iodide with dimethylamine to form an intermediate. This intermediate is then reacted with carbon disulfide and further treated with heptafluorobutyl iodide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential toxicity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.

    Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate involves its interaction with specific molecular targets. The compound’s fluorinated groups can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino groups may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate stands out due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. Its dual dimethylamino groups and unique structural arrangement make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

4454-59-5

Molecular Formula

C12H12F14N4S2

Molecular Weight

542.4 g/mol

IUPAC Name

[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate

InChI

InChI=1S/C12H12F14N4S2/c1-29(2)27-5(7(13,14)9(17,18)11(21,22)23)31-32-6(28-30(3)4)8(15,16)10(19,20)12(24,25)26/h1-4H3

InChI Key

LRNYGGCMTKDLGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=C(C(C(C(F)(F)F)(F)F)(F)F)SSC(=NN(C)C)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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